molecular formula C16H9N B1458471 3,6-Diethynylcarbazole CAS No. 909342-65-0

3,6-Diethynylcarbazole

Cat. No.: B1458471
CAS No.: 909342-65-0
M. Wt: 215.25 g/mol
InChI Key: JNLNYORJQOYKHH-UHFFFAOYSA-N
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Description

3,6-Diethynylcarbazole is a useful research compound. Its molecular formula is C16H9N and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as an organic intermediate

Mode of Action

It is synthesized by oxidative coupling of appropriate precursors . More detailed studies are needed to elucidate the exact mode of action of 3,6-Diethynylcarbazole.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported that the compound exhibits enhanced antioxidant properties and heat resistance when incorporated into silicon-containing arylacetylene resins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Properties

IUPAC Name

3,6-diethynyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNYORJQOYKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909342-65-0
Record name 3,6-Diethynylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating 3,6-Diethynylcarbazole into a polymer affect its fluorescence properties, particularly in the presence of DNA?

A1: Research has shown that incorporating this compound into copolymers, particularly alongside fluorene units, can create materials with sensitive fluorescent quenching properties in the presence of DNA []. For example, cationic copolymers containing this compound and fluorene units demonstrated significant fluorescence quenching upon the addition of minute quantities of calf thymus DNA (CT DNA) []. This sensitivity suggests these polymers could be promising materials for developing DNA biosensors.

Q2: What are the advantages of using this compound in the synthesis of conjugated polymers?

A2: this compound is a valuable building block for conjugated polymers due to its structural features. The presence of two ethynyl groups allows it to readily participate in Sonogashira coupling reactions, enabling the creation of polymers with extended π-conjugation []. This extended conjugation can lead to interesting optical and electronic properties, making these polymers suitable for applications in organic electronics and photonics.

Q3: Can you elaborate on the role of exogenous cupric ions in reactions involving this compound on surfaces?

A3: Studies using Scanning Tunneling Microscopy (STM) have revealed that exogenous cupric ions can act as efficient catalysts for the chemoselective on-surface homocoupling of terminal alkynes, including this compound []. In the presence of cupric ions on a highly oriented pyrolytic graphite (HOPG) surface, this compound undergoes homocoupling to form diyne-linked nanostructures exclusively []. This catalytic activity of cupric ions opens up possibilities for fabricating well-defined diyne-linked nanomaterials on surfaces.

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